molecular formula C18H25N3O3S B2872613 1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one CAS No. 886903-31-7

1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one

Cat. No.: B2872613
CAS No.: 886903-31-7
M. Wt: 363.48
InChI Key: RMANULALSRAWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is a synthetic organic compound It is characterized by the presence of a piperidine ring, a benzodiazole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step may involve sulfonation reactions using reagents like sulfonyl chlorides or sulfonic acids.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the benzodiazole core.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one can undergo various chemical reactions:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylpiperidin-1-yl)-2-[2-(methylsulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
  • 1-(4-methylpiperidin-1-yl)-2-[2-(ethylsulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one

Uniqueness

1-(4-methylpiperidin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is unique due to the specific combination of functional groups and the structural arrangement. This uniqueness may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-13(2)25(23,24)18-19-15-6-4-5-7-16(15)21(18)12-17(22)20-10-8-14(3)9-11-20/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMANULALSRAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.